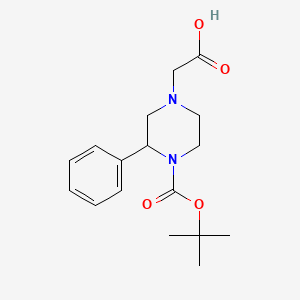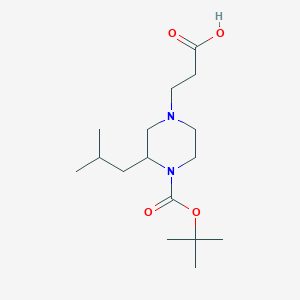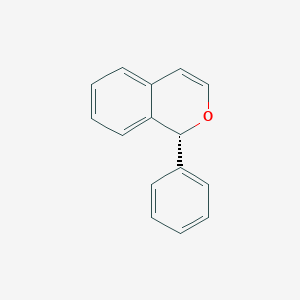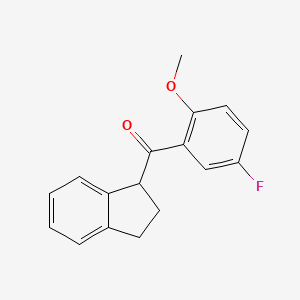
4,4,4-Trifluorobuta-1,2-diene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluorobuta-1,2-diene-1-diazonium is a chemical compound characterized by the presence of trifluoromethyl and diazonium functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobuta-1,2-diene-1-diazonium can be achieved through several methods. One common approach involves the reaction of propargyl p-toluenesulfonate with copper (trifluoromethyl) in N,N-dimethylformamide at temperatures ranging from 0°C to room temperature . This method yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluorobuta-1,2-diene-1-diazonium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Common products include substituted trifluorobutadienes, reduced diazonium derivatives, and various oxidation products.
Aplicaciones Científicas De Investigación
4,4,4-Trifluorobuta-1,2-diene-1-diazonium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluorobuta-1,2-diene-1-diazonium involves its reactivity with various molecular targets. The diazonium group can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4,4-Trifluorobuta-1,2-diene-1-diazonium include:
- 4,4,4-Trifluorobuta-1,2-diene
- 4,4,4-Trifluorobut-1-ene-1-diazonium
- 4,4,4-Trifluorobut-2-ene-1-diazonium
Uniqueness
This compound is unique due to the combination of its trifluoromethyl and diazonium functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
918108-33-5 |
|---|---|
Fórmula molecular |
C4H2F3N2+ |
Peso molecular |
135.07 g/mol |
InChI |
InChI=1S/C4H2F3N2/c5-4(6,7)2-1-3-9-8/h2-3H/q+1 |
Clave InChI |
JMSYXCMDXOYFQE-UHFFFAOYSA-N |
SMILES canónico |
C(=C=C[N+]#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)



